Sulfo-Cy3.5-DBCO vs. Sulfo-Cy3-DBCO: Extended Emission Wavelength Reduces Autofluorescence Interference in Cellular Imaging
Sulfo-Cy3.5-DBCO exhibits a red-shifted emission maximum of 604 nm compared to Sulfo-Cy3-DBCO's emission at approximately 580 nm [1][2]. This ~24 nm spectral shift positions the Cy3.5 signal further into the red region, reducing overlap with cellular autofluorescence that is typically strongest below 600 nm [3]. The red-shifted emission also improves spectral separation from green-emitting fluorophores (e.g., FITC, GFP) in multicolor experiments [3].
| Evidence Dimension | Emission wavelength maximum (λem) |
|---|---|
| Target Compound Data | 604 nm (in PBS buffer) |
| Comparator Or Baseline | Sulfo-Cy3-DBCO: ~580 nm |
| Quantified Difference | Red-shift of approximately 24 nm |
| Conditions | PBS buffer, pH ~7.4 |
Why This Matters
The 24 nm red-shift improves signal-to-background discrimination in autofluorescence-prone samples and enables cleaner multiplexing with green-channel fluorophores.
- [1] Empireagents. Sulfo-Cy3.5-DBCO Product Technical Datasheet. 2024. View Source
- [2] PeptideDB. DBCO-Cy3 (DBCO-Sulfo-Cy3) Product Data. 2025. View Source
- [3] Rx-8. Comparison of Cyanine3.5 DBCO, Cy5 DBCO, and Cy5.5 DBCO. 2022. View Source
